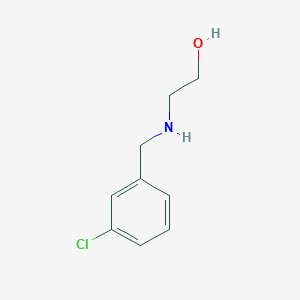

2-(3-Chloro-benzylamino)-ethanol

Description

2-(3-Chloro-benzylamino)-ethanol is a chloro-substituted aromatic ethanolamine derivative with the molecular formula C₉H₁₂ClNO. Its structure comprises a benzyl group substituted with a chlorine atom at the 3-position, linked via an amino group to a two-carbon ethanol chain. The compound has been referenced in chemical catalogs (e.g., CymitQuimica) under the identifier 10-F085816, though it is currently listed as discontinued, suggesting challenges in synthesis, stability, or commercial demand .

The systematic IUPAC name, 2-[(3-chlorophenyl)methylamino]ethanol, reflects its substituent positions and functional groups. Such nomenclature aligns with the principles outlined in Chemical Abstracts guidelines, where multiple unambiguous names may exist for a single compound .

Properties

IUPAC Name |

2-[(3-chlorophenyl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-9-3-1-2-8(6-9)7-11-4-5-12/h1-3,6,11-12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPPTFSQAJZOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405676 | |

| Record name | 2-(3-Chloro-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64834-59-9 | |

| Record name | 2-(3-Chloro-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-benzylamino)-ethanol typically involves the reaction of 3-chlorobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Chlorobenzylamine+Ethylene oxide→2-(3-Chloro-benzylamino)-ethanol

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Chloro-benzylamino)-ethanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-benzylamino)-ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-Chloro-benzylamino)-acetaldehyde or 2-(3-Chloro-benzylamino)-acetic acid.

Reduction: Formation of 2-(3-Chloro-benzylamino)-ethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research indicates that 2-(3-Chloro-benzylamino)-ethanol exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

2. Anticancer Potential:

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, showing promise as a therapeutic agent in oncology.

Material Science Applications

1. Polymer Chemistry:

2-(3-Chloro-benzylamino)-ethanol can serve as a building block for synthesizing polymeric materials. Its amino group allows for further functionalization, which can enhance the properties of polymers used in coatings, adhesives, and other applications.

2. Organic Electronics:

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to participate in charge transfer processes is critical for the performance of these devices.

Biological Studies

1. Mechanism of Action:

The mechanism by which 2-(3-Chloro-benzylamino)-ethanol exerts its biological effects involves interaction with cellular membranes and potential modulation of enzyme activity. This interaction may disrupt cellular processes, leading to its observed antimicrobial and anticancer effects.

2. Toxicological Assessments:

Toxicological studies are essential to evaluate the safety profile of this compound. Initial findings indicate that while it shows therapeutic potential, further investigation into its long-term effects and mechanisms of toxicity is necessary.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of 2-(3-Chloro-benzylamino)-ethanol against clinical isolates of resistant bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against multidrug-resistant strains, highlighting their potential as new therapeutic agents.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with 2-(3-Chloro-benzylamino)-ethanol resulted in significant reductions in cell viability and induced apoptotic pathways. These findings suggest that this compound could be further explored as a candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-benzylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of 2-(3-Chloro-benzylamino)-ethanol and Substituted Analogs

Key Observations :

- The nitro group’s electron-withdrawing nature may reduce basicity compared to the chloro analog .

- Dichloro Substitution : The 3,4-dichloro derivative exhibits higher molecular weight and lipophilicity, which could enhance membrane permeability in biological systems .

Chain-Length Variants

Example: Methyl 4-((3-Chlorobenzyl)Amino)Butanoate Hydrochloride (CAS: 1391080-08-2)

- Structure: Extends the ethanol chain to a four-carbon butanoate ester, introducing ester functionality.

- Implications: The longer chain and ester group may improve metabolic stability or alter binding affinity in receptor-targeted applications compared to the shorter ethanol derivative.

Functional Group Modifications

Example : Ethylphenylephrine Hydrochloride (CAS: 5508-05-6)

- Structure: Features a 3-hydroxyphenyl group and ethylaminoethanol chain.

Biological Activity

2-(3-Chloro-benzylamino)-ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2-(3-Chloro-benzylamino)-ethanol is characterized by the presence of a chloro group on the benzyl moiety, which may influence its biological interactions. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in drug development.

The biological activity of 2-(3-Chloro-benzylamino)-ethanol is primarily attributed to its ability to modulate receptor activity and enzyme function. Key mechanisms include:

- Receptor Modulation : The compound has shown potential as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting metabolic processes and cellular functions.

Biological Activity Overview

Research indicates that 2-(3-Chloro-benzylamino)-ethanol exhibits several biological activities:

- Antimicrobial Properties : Studies have suggested that this compound possesses antimicrobial effects against various pathogens, indicating its potential as an antibacterial agent.

- Anticancer Activity : Preliminary investigations have indicated that it may induce apoptosis in cancer cells, suggesting a role in cancer therapy .

- Neuroprotective Effects : Some studies have explored its potential neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Case Studies

Several studies have investigated the biological effects of 2-(3-Chloro-benzylamino)-ethanol:

- Antimicrobial Efficacy : A study demonstrated that 2-(3-Chloro-benzylamino)-ethanol exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, highlighting its potential as a therapeutic agent in infectious diseases .

- Cancer Cell Apoptosis : In vitro studies showed that treatment with 2-(3-Chloro-benzylamino)-ethanol led to increased rates of apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

- Neuroprotection : Research involving animal models indicated that administration of 2-(3-Chloro-benzylamino)-ethanol resulted in reduced oxidative stress markers and improved cognitive function in models of neurodegeneration. This suggests a protective role against neuronal damage .

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.